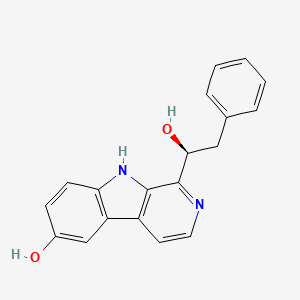

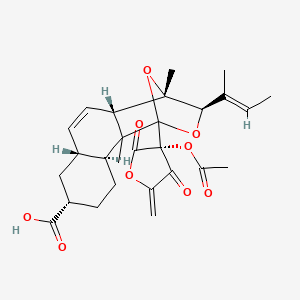

Eudistomin W

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Eudistomin W is a natural product found in Eudistoma with data available.

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Cytotoxicity

Eudistomins, particularly Eudistomin U, have been synthesized through efficient methods for potential therapeutic applications. The synthesis involves key reactions like Bischler-Napieralski cyclization and Suzuki cross-coupling. These compounds have shown cytotoxicity against various cancer cell lines and potent antibacterial activity against Gram-positive bacteria (Roggero, Giulietti, & Mulcahy, 2014).

2. DNA-Binding Studies

The β-carboline class, including Eudistomin U, is capable of binding to DNA. These compounds, due to their unique structures, suggest a more complicated binding mechanism than other β-carbolines. Preliminary spectroscopic and calorimetric data indicate a weak and nonspecific binding to DNA (Giulietti et al., 2016).

3. Antibacterial and Antifungal Activities

Eudistomins W and X, discovered from the Micronesian ascidian Eudistoma sp., exhibit significant antibiotic and fungicidal activities. Eudistomin W specifically shows selective activity against Candida albicans but lacks antibacterial properties (Schupp et al., 2003).

4. Biological Activity Studies

Various Eudistomin derivatives, including Eudistomins Y1-Y7, have been synthesized and shown to have moderate growth inhibitory activity against certain cancer cell lines. These findings suggest potential therapeutic applications in oncology (Jin et al., 2013).

5. Antimicrobial Activity of Other Eudistomins

Eudistomin-I and Eudistomin H, derived from Eudistoma viride, exhibit antimicrobial activity against various human pathogenic bacteria. This suggests the potential of Eudistomin compounds in developing new antimicrobial agents (Rajesh & Murugan, 2019).

6. Modulation of Ryanodine Receptor Channels

Eudistomin derivatives have been studied for their effects on ryanodine receptor channels and sarcoplasmic reticulum Ca2+ ATPase in striated muscle, indicating potential applications in muscle physiology research (Diaz-Sylvester et al., 2014).

7. Novel Derivatives as Antibacterial Agents

New derivatives of Eudistomin U have been designed using computer-aided drug discovery, showing potent antibacterial activity and providing insights into new antibacterial drug development (Dai, Dan, Li, & Wang, 2018).

Eigenschaften

Produktname |

Eudistomin W |

|---|---|

Molekularformel |

C19H16N2O2 |

Molekulargewicht |

304.3 g/mol |

IUPAC-Name |

1-[(1S)-1-hydroxy-2-phenylethyl]-9H-pyrido[3,4-b]indol-6-ol |

InChI |

InChI=1S/C19H16N2O2/c22-13-6-7-16-15(11-13)14-8-9-20-19(18(14)21-16)17(23)10-12-4-2-1-3-5-12/h1-9,11,17,21-23H,10H2/t17-/m0/s1 |

InChI-Schlüssel |

NSUYQRXJCOMIRZ-KRWDZBQOSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C[C@@H](C2=NC=CC3=C2NC4=C3C=C(C=C4)O)O |

SMILES |

C1=CC=C(C=C1)CC(C2=NC=CC3=C2NC4=C3C=C(C=C4)O)O |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C2=NC=CC3=C2NC4=C3C=C(C=C4)O)O |

Synonyme |

eudistomin W |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

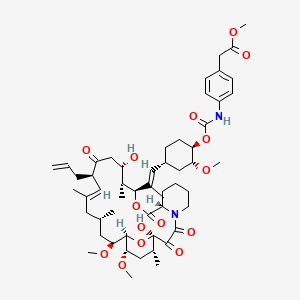

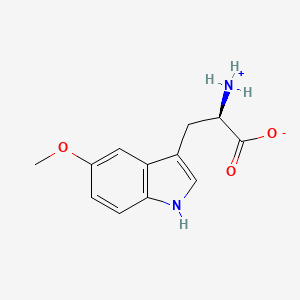

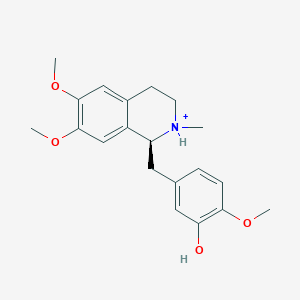

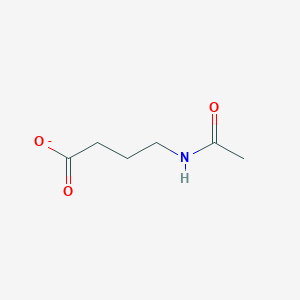

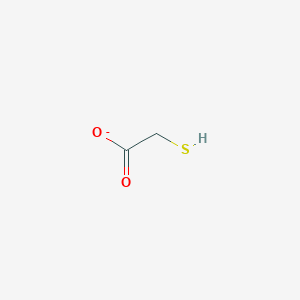

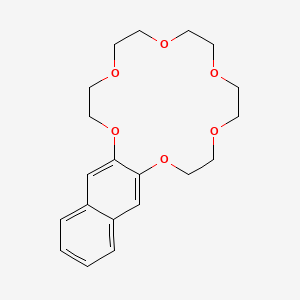

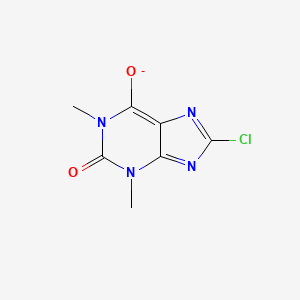

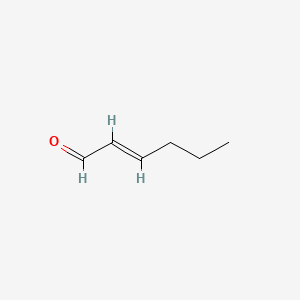

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3S,5E)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1236961.png)

![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1236964.png)